molecular formula C18H19N3O2 B12909897 1H-1,2,4-Triazole, 3-(2,3-dimethoxyphenyl)-5-(2-ethylphenyl)- CAS No. 85303-85-1

1H-1,2,4-Triazole, 3-(2,3-dimethoxyphenyl)-5-(2-ethylphenyl)-

Cat. No.: B12909897
CAS No.: 85303-85-1
M. Wt: 309.4 g/mol
InChI Key: VZQPCDXWNFBKBG-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole, 3-(2,3-dimethoxyphenyl)-5-(2-ethylphenyl)- is a chemical compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,4-Triazole, 3-(2,3-dimethoxyphenyl)-5-(2-ethylphenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazine derivatives with nitriles or amidines. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1H-1,2,4-Triazole, 3-(2,3-dimethoxyphenyl)-5-(2-ethylphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of triazole derivatives with reduced functional groups.

Scientific Research Applications

1H-1,2,4-Triazole, 3-(2,3-dimethoxyphenyl)-5-(2-ethylphenyl)- has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole, 3-(2,3-dimethoxyphenyl)-5-(2-ethylphenyl)- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1H-1,2,4-Triazole, 3-(2,3-dimethoxyphenyl)-5-(2-methylphenyl)-
  • 1H-1,2,4-Triazole, 3-(2,3-dimethoxyphenyl)-5-(2-propylphenyl)-
  • 1H-1,2,4-Triazole, 3-(2,3-dimethoxyphenyl)-5-(2-butylphenyl)-

Uniqueness

1H-1,2,4-Triazole, 3-(2,3-dimethoxyphenyl)-5-(2-ethylphenyl)- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. The presence of the 2,3-dimethoxyphenyl and 2-ethylphenyl groups may influence its reactivity, solubility, and interaction with biological targets.

Properties

CAS No.

85303-85-1

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

3-(2,3-dimethoxyphenyl)-5-(2-ethylphenyl)-1H-1,2,4-triazole

InChI

InChI=1S/C18H19N3O2/c1-4-12-8-5-6-9-13(12)17-19-18(21-20-17)14-10-7-11-15(22-2)16(14)23-3/h5-11H,4H2,1-3H3,(H,19,20,21)

InChI Key

VZQPCDXWNFBKBG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C2=NC(=NN2)C3=C(C(=CC=C3)OC)OC

Origin of Product

United States

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